molecular formula C15H20N6O3 B2479369 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034408-92-7

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2479369
CAS No.: 2034408-92-7
M. Wt: 332.364
InChI Key: DIORPHUGNHATKB-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to 50°C .

Chemical Reactions Analysis

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. For example, it can inhibit the activity of bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial effects .

Comparison with Similar Compounds

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide can be compared with other similar compounds, such as:

    Furan-2-carboxamide derivatives: These compounds also exhibit significant biological activities but may differ in their specific targets and potency.

    Triazine-based compounds: These compounds share the triazine core structure and are known for their diverse applications in medicinal chemistry and agriculture.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h3,6,10H,4-5,7-9H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIORPHUGNHATKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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